molecular formula C10H11ClO2 B096945 2-Chloro-3,5,6-trimethylbenzoic acid CAS No. 18354-26-2

2-Chloro-3,5,6-trimethylbenzoic acid

Cat. No.: B096945
CAS No.: 18354-26-2
M. Wt: 198.64 g/mol
InChI Key: UUXKFHFNMBOTDU-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trimethylbenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and methyl groups at the 3-, 5-, and 6-positions of the aromatic ring. Substituted benzoic acids are critical intermediates in pharmaceuticals, agrochemicals, and materials science, with substituents like chloro and methyl groups influencing reactivity, stability, and biological activity .

Properties

CAS No.

18354-26-2

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C10H11ClO2/c1-5-4-6(2)9(11)8(7(5)3)10(12)13/h4H,1-3H3,(H,12,13)

InChI Key

UUXKFHFNMBOTDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)O)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)O)Cl)C

Other CAS No.

18354-26-2

Synonyms

2-Chloro-3,5,6-trimethylbenzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects

  • 2-Chloro-3,5-dinitrobenzoic Acid () :
    This compound features nitro groups at the 3- and 5-positions and a chlorine at the 2-position. Nitro groups are strong electron-withdrawing groups, enhancing electrophilic substitution reactivity. In contrast, the methyl groups in 2-chloro-3,5,6-trimethylbenzoic acid are electron-donating, reducing ring reactivity and increasing steric hindrance, which may slow nucleophilic attacks .

  • 2-Chloro-3,4,5,6-tetramethylbenzoic Acid () :
    Additional methyl groups at the 4-position further increase steric bulk compared to the trimethyl derivative. This likely reduces solubility in polar solvents and may lower melting points due to disrupted crystal packing .

  • Picloram (4-Amino-3,5,6-trichloropyridine-2-carboxylic Acid) (): A pyridine-based herbicide with trichloro and amino substituents. Unlike the trimethylbenzoic acid, picloram’s heterocyclic structure and electron-deficient ring enhance its herbicidal activity via interaction with plant auxin receptors .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
2-Chloro-3,5-dinitrobenzoic acid 179.5–180 (compound 7, ) Cl, NO₂, COOH
Methyl ester derivatives () 76–230 Cl, NO₂, COOCH₃
This compound (inferred) ~150–170 Cl, CH₃, COOH
  • The trimethyl variant is expected to have a lower melting point than nitro-substituted analogs due to reduced polarity but higher than esterified derivatives due to stronger intermolecular hydrogen bonding .
  • Solubility in organic solvents (e.g., toluene, chloroform) would be higher than nitro derivatives but lower in aqueous media due to hydrophobic methyl groups .

Preparation Methods

Friedel-Crafts Acylation and Subsequent Halogenation

A common pathway involves the acylation of mesitylene derivatives followed by chlorination. For example:

  • Acylation : Reacting 1,3,5-trimethylbenzene with chloroacetyl chloride in the presence of AlCl₃ yields α-chloro-2,4,6-trimethylacetophenone.

  • Haloform Reaction : Treatment with alkali hypochlorite (e.g., NaOCl) under phase-transfer conditions cleaves the ketone to form the carboxylic acid.

  • Chlorination : Electrophilic chlorination at the ortho position relative to the carboxyl group introduces the chlorine substituent.

Key Data :

StepReagents/ConditionsYield (%)Reference
AcylationAlCl₃, chloroacetyl chloride, 120°C75–85
Haloform ReactionNaOCl, 70–90°C, PTC87–90
ChlorinationCl₂, FeCl₃, 40–60°C60–65

This route, while effective for 2,4,6-trimethylbenzoic acid, requires adaptation for the 3,5,6-substitution pattern. Steric hindrance from adjacent methyl groups may necessitate higher temperatures or alternative catalysts.

Direct Carboxylation of Chlorinated Mesitylene Derivatives

Recent advances in carboxylation chemistry, such as the use of CO₂ as a C1 source, offer atom-economical pathways. A Chinese patent (CN102491894A) describes the carboxylation of mesitylene with CO₂ under catalytic conditions to yield 2,4,6-trimethylbenzoic acid. Adapting this for this compound would require:

  • Chlorination of Mesitylene : Introducing chlorine at the 2-position prior to carboxylation.

  • Catalytic Carboxylation : Using a transition-metal catalyst (e.g., Fe₃O₄) to direct CO₂ insertion into the C–H bond adjacent to chlorine.

Challenges :

  • Regioselective chlorination without overhalogenation.

  • Catalyst compatibility with chloroarenes.

Oxidative Methods from Xylyl Precursors

Oxidation of chlorinated xylenes provides an alternative route. For instance:

  • Chlorination of 3,5-Dimethyltoluene : Selective chlorination at the 2-position using Cl₂/FeCl₃.

  • Oxidation : Potassium permanganate or CrO₃-mediated oxidation of the methyl group to carboxylic acid.

Limitations :

  • Over-oxidation risks degrading the methyl groups.

  • Poor yields (<50%) due to competing side reactions.

Catalytic Systems and Reaction Optimization

Phase-Transfer Catalysis in Haloform Reactions

The US5296636A patent highlights the efficacy of phase-transfer catalysts (PTCs) in improving reaction rates and yields during haloform dissociation. For example, benzyltriethylammonium chloride increases interfacial contact between aqueous hypochlorite and organic phases, enhancing the cleavage of α-chloroketones to carboxylic acids.

Optimized Conditions :

  • Temperature: 70–90°C

  • PTC Concentration: 0.1–0.5 mol%

  • Yield Improvement: 15–20% compared to non-PTC systems.

Solvent Effects and Recyclability

Chlorobenzene and mesitylene are preferred solvents due to their inertness and ability to dissolve both aromatic substrates and catalysts . Recent trends emphasize solvent recycling to minimize waste, aligning with green chemistry principles.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-3,5,6-trimethylbenzoic acid, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: The synthesis of this compound can involve catalytic hydrogenolysis of precursor compounds. For example, selective hydrogenolysis in glacial acetic acid has been shown to yield chloro-trimethyl derivatives, though competing pathways may generate byproducts like 2-chloro-3,5,6-trimethylpyridine. Optimization strategies include:

  • Catalyst selection : Use of palladium or platinum catalysts to enhance regioselectivity.
  • pH-controlled purification : Adjusting the pH to exploit differences in pKa values between the target compound and byproducts. At pH 2.1, non-carboxylic acid byproducts (e.g., pyridine derivatives) can be removed via diethyl ether extraction, while the target benzoic acid remains in the aqueous phase .
  • Temperature modulation : Lower reaction temperatures to reduce side reactions.

Q. How can researchers effectively separate this compound from structurally similar byproducts during synthesis?

Methodological Answer: Separation challenges arise due to the structural similarity of chlorinated and methyl-substituted aromatic byproducts. Recommended approaches:

  • pH-dependent extraction : Leverage the carboxylic acid group’s pKa (~2–4) to isolate the target compound. Adjust the aqueous phase to pH 4.6 for selective extraction, as demonstrated in analogous syntheses of chloro-trimethylpyridine derivatives .
  • Chromatographic techniques : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) to resolve polar impurities.
  • Crystallization : Recrystallize from ethanol-water mixtures, exploiting differential solubility of substituents.

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Chlorine’s inductive effect deshields adjacent protons.
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ ~120–140 ppm), and methyl carbons (δ ~20–25 ppm).
  • IR spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
  • Mass spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion peaks (e.g., [M-H]⁻ for benzoic acids).

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in substitution reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid (lower pKa) compared to non-chlorinated analogs. This enhances electrophilic substitution reactivity at meta/para positions.
  • Steric hindrance : The 3,5,6-trimethyl groups hinder nucleophilic attack at adjacent positions, directing reactions to less substituted sites.
  • Experimental validation : Perform DFT calculations to map electrostatic potential surfaces and predict reactive sites. Compare with experimental results from nitration or bromination reactions .

Q. What strategies can resolve contradictory data in regioselectivity during functionalization of this compound?

Methodological Answer: Contradictory regioselectivity data may arise from competing electronic and steric effects. To resolve this:

  • Isotopic labeling : Use deuterated derivatives to track substitution patterns via ²H NMR.
  • Competitive reaction studies : Compare reactivity under varying conditions (e.g., Lewis acid catalysts vs. thermal activation).
  • Computational modeling : Employ Gaussian or ORCA software to calculate transition state energies for different pathways .

Q. Are there known biological activities associated with this compound, and how can these be evaluated in vitro?

Methodological Answer: While direct data on this compound is limited, structurally related trimethylbenzoic acids (e.g., 3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid) exhibit α-glucosidase inhibition (IC₅₀ ~36–90 μM) . To assess bioactivity:

  • Enzyme inhibition assays : Test against α-glucosidase or similar targets using p-nitrophenyl glucopyranoside as a substrate.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • Solubility prediction : Use COSMO-RS simulations to estimate solubility in organic solvents (e.g., DMSO, ethanol).
  • pKa calculation : Employ ChemAxon or SPARC software to predict acidity (expected pKa ~2.5–3.5).
  • LogP determination : Apply Molinspiration or ACD/Labs tools to estimate lipophilicity for drug-likeness studies .

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